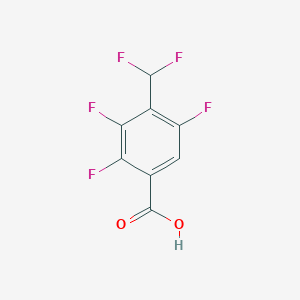

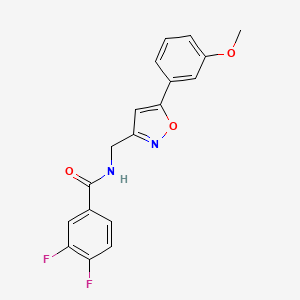

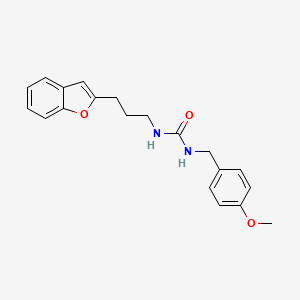

![molecular formula C18H20ClN5 B2740358 1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890947-50-9](/img/structure/B2740358.png)

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, also known as CP-673451, is a chemical compound that belongs to the class of pyrazolopyrimidine kinase inhibitors. It is a highly selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays an important role in angiogenesis, the process of forming new blood vessels from pre-existing ones. CP-673451 has been extensively studied for its potential applications in cancer therapy and other diseases related to angiogenesis.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

Novel pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine derivatives, have shown potential as antimicrobial and anticancer agents. These compounds were synthesized and characterized, with some exhibiting higher anticancer activity than the reference drug doxorubicin and demonstrating good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation showed promising insecticidal and antibacterial potential. The synthesis involved cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave conditions. These compounds were tested against Pseudococcidae insects and selected microorganisms, demonstrating their potential in agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines are analogues of purines and have been identified as a class of compounds with affinity for A1 adenosine receptors. Research on these compounds, including variations in substituents at the N1 and N5 positions, has demonstrated their potential for interacting with adenosine receptors, which could have implications for neurological and cardiovascular diseases (Harden, Quinn, & Scammells, 1991).

Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Derivatives of pyrazolo[3,4-d]pyrimidine with various moieties were synthesized and tested for their antimicrobial activity. Certain compounds were found to be nearly as potent as standard antibiotics, indicating their potential for development into new antimicrobial agents (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).

Antiproliferative and Proapoptotic Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative and proapoptotic activities towards certain cancer cell lines by inhibiting Src phosphorylation. Some derivatives were found to be more active than reference compounds in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c1-12-6-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-4-14(19)7-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHWPDWRDNSDTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)

![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)

![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)

![N-(4-chlorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2740289.png)